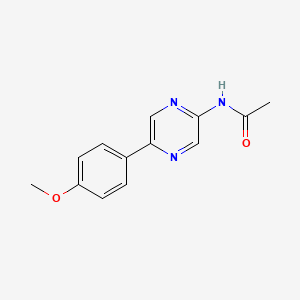
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a heterocyclic compound that features a pyrazine ring substituted with a methoxyphenyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
科学的研究の応用
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the pyrazine ring.
N-(5-Methylpyrazin-2-yl)acetamide: Similar structure but with a methyl group instead of a methoxyphenyl group.
Uniqueness
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs .
特性
CAS番号 |
144465-03-2 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17) |
InChIキー |
GDEUPSRHIIWHAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


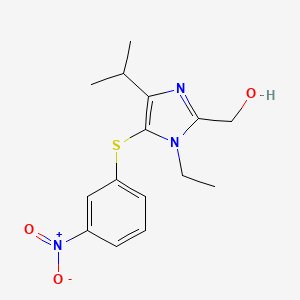
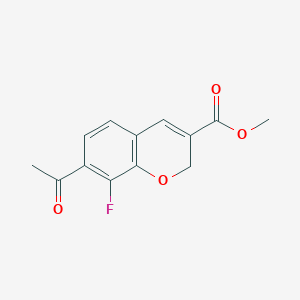
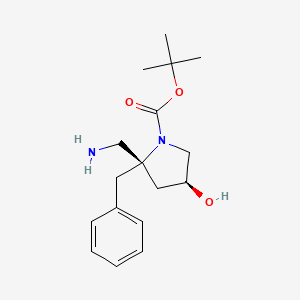

![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
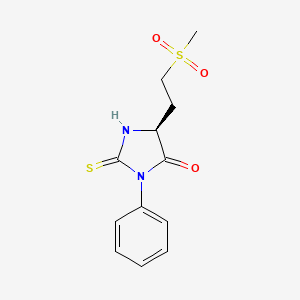

![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
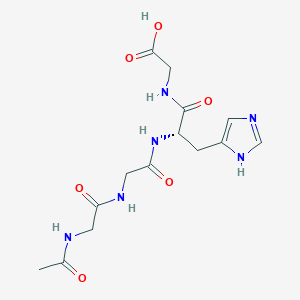
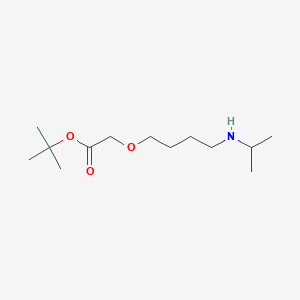

![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)

